molecular formula C25H46O6 B3051420 Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester CAS No. 33599-07-4

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester

Cat. No.: B3051420
CAS No.: 33599-07-4
M. Wt: 442.6 g/mol
InChI Key: WSYNAKWAAXYNMW-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as Stearic acid, 2,3-dihydroxypropyl ester diacetate; 2,3-Bis (acetyloxy)propyl stearate; Glycerol, 1-octadecanoate, diacetate; NSC 83201; Stearin, 2,3-diaceto-1-; 1,2-Diaceto-3-stearin . It has a molecular formula of C25H46O6 and a molecular weight of 442.6291 .


Molecular Structure Analysis

The molecular structure of this compound can be found in the NIST Chemistry WebBook . The IUPAC Standard InChIKey is WSYNAKWAAXYNMW-UHFFFAOYSA-N .

Scientific Research Applications

Germinal Hydroxymethyl Compounds Synthesis

Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, is utilized in synthesizing germinal hydroxymethyl compounds. In research conducted by Miller and Pryde (1977), 9(10)-formylstearic acid and methyl 9(10)-formylstearate were reacted with formaldehyde to give 9,9(10,10)-bis(hydroxymethyl)-octadecanoic acid, which has practical applications in esterification processes and in creating stable liquids boiling at around 200°C (Miller & Pryde, 1977).

Reactions with Amines

Another application lies in the thermal reactions of fatty acids with amines. Butler et al. (1978) explored this by reacting stearic (octadecanoic) acid with 2-aminoethanol and 3-aminopropanol, leading to the formation of amido-esters (Butler, O'regan & Moynihan, 1978).

Phase Diagrams in Langmuir Monolayers

The compound is also significant in studying phase diagrams of Langmuir monolayers. Teer et al. (1997) determined surface pressure–temperature phase diagrams for Langmuir monolayers of various fatty acids and esters, including octadecanoic acid with its esters. These studies help in understanding molecular interactions and behaviors at interfaces (Teer, Knobler, Lautz, Wurlitzer, Kildae & Fischer, 1997).

Lubricant and Plasticizer Applications

In 1959, Dalton, Hatt, and Szumer investigated the preparation of esters from substituted sebacic acids derived from oleic acid, including octadecanoic acid. These esters have potential applications as lubricants and plasticizers, demonstrating their importance in industrial and mechanical contexts (Dalton, Hatt & Szumer, 1959).

Antimicrobial Activity

In a 2021 study by Kumari, Pandey, and Menghani, the antimicrobial potential of actinomycetes isolates against various microbial pathogens was explored. The presence of compounds like this compound, was identified in crude extracts, indicating its role in antimicrobial activities (Kumari, Pandey & Menghani, 2021).

Properties

IUPAC Name

2,3-diacetyloxypropyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYNAKWAAXYNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274041
Record name 2,3-Diaceto-1-stearin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33599-07-4
Record name NSC83201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diaceto-1-stearin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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